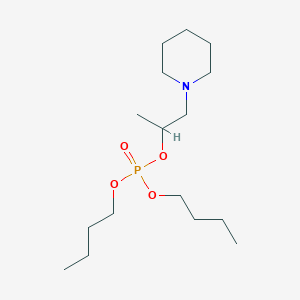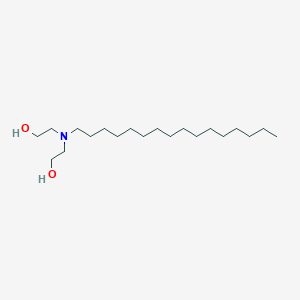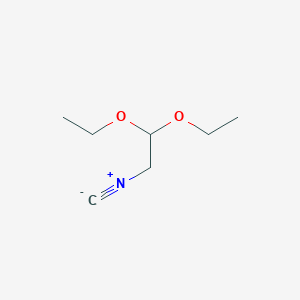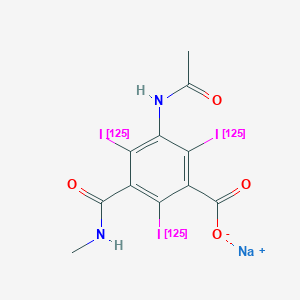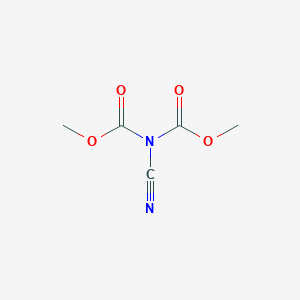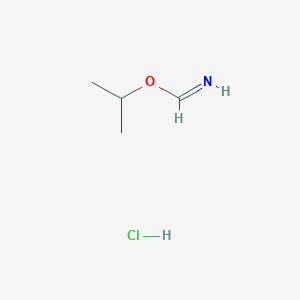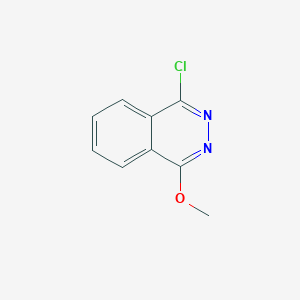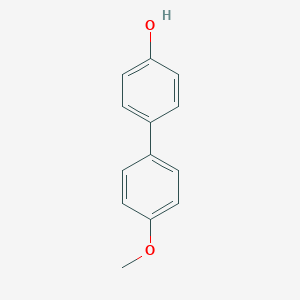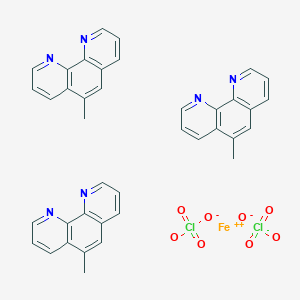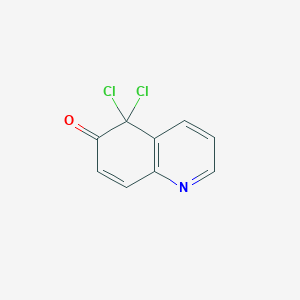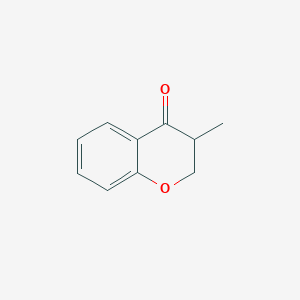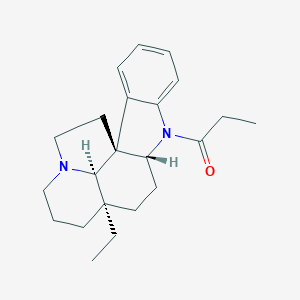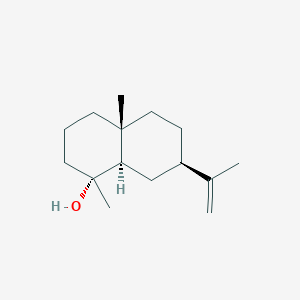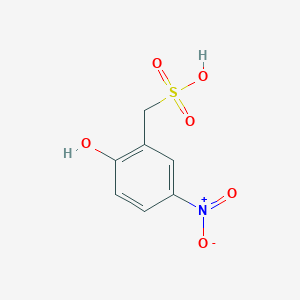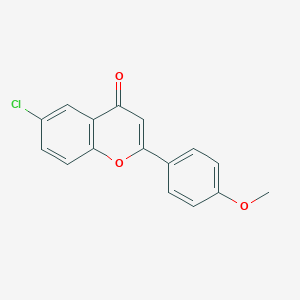
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as CMC, is a synthetic compound that belongs to the class of flavonoids. CMC is a yellow crystalline powder that has been widely used in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood. However, studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The antioxidant activity of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is due to its ability to scavenge free radicals and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have several biochemical and physiological effects. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can also reduce oxidative stress and improve antioxidant enzyme activity. In addition, 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its low toxicity. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have a high safety profile and can be used at high concentrations without causing adverse effects. However, one of the limitations of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its poor solubility in water. This can make it difficult to administer 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one to cells or animals in a uniform manner.
Orientations Futures
There are several future directions for the research on 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one. One of the areas of interest is the development of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a potential anticancer agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has the ability to inhibit the growth of several types of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a neuroprotective agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can improve cognitive function and reduce anxiety-like behavior, and further research is needed to determine its potential therapeutic value in neurological disorders. Finally, the development of new formulations of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one with improved solubility and bioavailability is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves the reaction of 4-methoxyphenacyl bromide with 3-acetyl-4-hydroxy-6-chlorocoumarin in the presence of a base such as potassium carbonate. The reaction results in the formation of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a yellow crystalline powder with a high yield.
Applications De Recherche Scientifique
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been widely used in scientific research due to its potential pharmacological properties. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has also been found to have neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
63046-14-0 |
|---|---|
Nom du produit |
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one |
Formule moléculaire |
C16H11ClO3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
6-chloro-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |
Clé InChI |
YJKSRWNNPFNRAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



